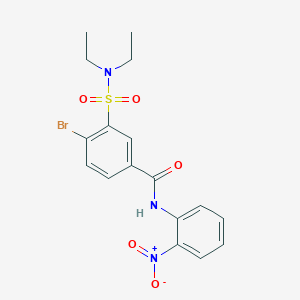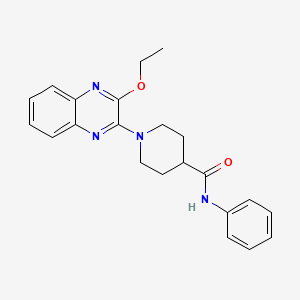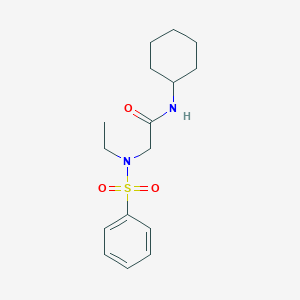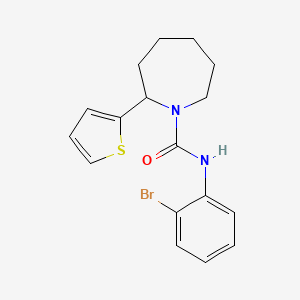![molecular formula C26H23NO4 B5250988 (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5250988.png)
(4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate benzaldehyde derivatives with oxazolone precursors under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
(4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene moiety, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features .
Medicine
In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism of action of (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation .
相似化合物的比较
Similar Compounds
Oxazolones: Other oxazolones share similar reactivity and applications but may differ in their specific substituents and resulting properties.
Benzylidene derivatives: Compounds with benzylidene groups exhibit similar chemical behavior but may vary in their biological activity.
Uniqueness
The uniqueness of (4Z)-4-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry .
属性
IUPAC Name |
(4Z)-4-[[4-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-18-8-13-24(19(2)16-18)30-15-14-29-22-11-9-20(10-12-22)17-23-26(28)31-25(27-23)21-6-4-3-5-7-21/h3-13,16-17H,14-15H2,1-2H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPCYKIIGLGRP-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5250909.png)



![methyl 4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5250933.png)

![(5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5250959.png)
![N-[1-[(3-chloro-2-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5250966.png)
![3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5250972.png)
![N-cycloheptyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5250979.png)
![3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid](/img/structure/B5250981.png)
![1-[4-({4-[(2-hydroxyethyl)amino]-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B5250996.png)

![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B5251010.png)
